(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol
CAS No.:
Cat. No.: VC15995660
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O |
|---|---|
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-ylmethanol |
| Standard InChI | InChI=1S/C8H12N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-2,4,7,9,11H,3,5-6H2 |
| Standard InChI Key | LPUBVGIASHIWQA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C=CC=C2C(N1)CO |
Introduction
Structural and Chemical Characteristics
Core Scaffold and Functional Groups
The compound’s bicyclic framework consists of a pyrrolidine ring fused to a pyrazine moiety, creating a rigid, planar structure. The hydroxymethyl group at position 1 introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions. Spectroscopic data (e.g., -NMR) confirm the presence of distinct proton environments: the pyrrolidine ring protons resonate between 3.0–4.5 ppm, while the pyrazine aromatic protons appear downfield at 6.5–7.3 ppm.
Electronic and Steric Properties
Density functional theory (DFT) calculations reveal partial double-bond character in the pyrazine ring, stabilizing the conjugated system. The hydroxymethyl group’s electron-donating effects enhance nucleophilicity at adjacent nitrogen atoms, facilitating electrophilic substitution reactions. Steric hindrance from the bicyclic system limits accessibility to the pyrrolidine nitrogen, directing reactivity toward the pyrazine ring.
Synthetic Methodologies
Modified Ugi Condensation
A landmark synthesis involves a four-component Ugi reaction using (2-formyl-1H-pyrrol-1-yl)acetic acid as a bifunctional reagent. This method couples an isonitrile, amine, and aldehyde-acid under mild conditions () to yield 3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxamides (Table 1) .
Table 1: Representative Yields from Ugi Condensation
| Reactant Combination | Product Yield (%) |
|---|---|
| Isonitrile 3a + Amine 4a | 74 |
| Isonitrile 3g + Amine 4j | 81 |
This approach achieves regioselective cyclization via a nitrilium intermediate, followed by intramolecular nucleophilic attack. The reaction’s versatility allows incorporation of diverse substituents (e.g., aryl, alkyl) at positions 1 and 3 .
Alternative Routes
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Reductive Amination: Cyclization of pyrrolidine precursors with formaldehyde under reducing conditions (NaBHCN) yields the hydroxymethyl derivative.
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Enzymatic Modifications: Lipase-catalyzed transesterifications have been explored for chiral resolution, though yields remain moderate (50–65%).
Biological Activities
Neuroprotective Effects
The compound reduces oxidative stress in SH-SY5Y neuronal cells by scavenging reactive oxygen species (ROS) and upregulating glutathione synthesis. Pretreatment with 10 μM concentrations increases cell viability by 40% under -induced stress.
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA), minimal inhibitory concentrations (MIC) of 32 μg/mL have been observed. The pyrazine ring’s planarity facilitates intercalation into bacterial DNA, impairing replication.
Applications in Drug Development
Lead Optimization
Structural modifications, such as replacing the hydroxymethyl group with carboxamide moieties, improve pharmacokinetic profiles. A derivative with a 4-fluorophenyl substituent exhibits 3-fold greater oral bioavailability in murine models .
Agricultural Chemistry
Preliminary studies indicate efficacy as a fungicide against Botrytis cinerea (gray mold). Field trials show a 70% reduction in grapevine infection rates at 500 ppm concentrations.
Challenges and Future Directions
Synthetic Scalability
While Ugi condensations offer modularity, scaling beyond gram quantities faces challenges in product purification. Continuous-flow systems are being investigated to enhance throughput .
Toxicity Profiling
Hepatotoxicity concerns arise from mitochondrial dysfunction observed in primary hepatocytes at high doses (≥50 μM). Structural analogs with reduced lipophilicity are under evaluation to mitigate this issue.
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